Brimonidine-d4 - 1184971-51-4

Brimonidine-d4

Catalog Number: EVT-3163354
CAS Number: 1184971-51-4
Molecular Formula: C11H10BrN5
Molecular Weight: 296.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Brimonidine-d4 is intended for use as an internal standard for the quantification of brimonidine by GC- or LC-MS. Brimonidine is an agonist of α2-adrenergic receptors (α2-ARs; Kis = 2.7, 52, and 44 nM for α2A, α2B, and α2C-ARs, respectively, in CHO cells). It is selective for α2-ARs over α1-ARs (Ki = 1,800 nM in human brain). Brimonidine lowers intraocular pressure in DBA/2J mice, a model of glaucoma, to control levels when applied topically to the eye as a 0.1% solution. It also inhibits glutamate release, prevents upregulation of NMDA receptors containing NR1 and NR2A subunits, and protects rat retinal ganglion cells against glutamate excitotoxicity in a rat model of retinal ischemia when administered at a dose of 1 mg/kg per day. Formulations containing brimonidine have been used in the treatment of open-angle glaucoma and ocular hypertension.

Source and Classification

Brimonidine-d4 is classified as a pharmaceutical compound and is specifically categorized as an alpha-2 adrenergic agonist. Its molecular formula is C11H6D4BrN5C_{11}H_{6}D_{4}BrN_{5} with a molecular weight of approximately 296.16 g/mol . The compound is often utilized in research settings to study the pharmacokinetics and metabolic pathways of brimonidine due to the incorporation of deuterium, which allows for precise tracking in biological systems.

Synthesis Analysis

The synthesis of brimonidine-d4 involves several steps that incorporate deuterium into the brimonidine molecule. Key methods include:

  1. Deuteration: This process typically employs deuterated reagents and catalysts to ensure high purity and yield. The incorporation of deuterium is crucial for tracing studies.
  2. Organic Synthesis Steps:
    • Halogenation: Initial halogenation reactions introduce bromine into the precursor molecules.
    • Nucleophilic Substitution: This step allows for the replacement of halogen atoms with nucleophiles, forming the core structure of brimonidine.
    • Deuterium Exchange Reactions: These reactions facilitate the substitution of hydrogen atoms with deuterium.
Molecular Structure Analysis

Brimonidine-d4 features a complex molecular structure characterized by:

  • Core Structure: The compound contains an imidazole ring fused to a quinoxaline moiety.
  • Functional Groups: It possesses various functional groups including amines and bromine substituents that contribute to its pharmacological activity.
  • Isotope Substitution: The presence of deuterium alters the vibrational frequencies in spectroscopic analyses, aiding in distinguishing it from non-deuterated forms.

The structural representation can be summarized as follows:

Molecular Structure C11H6D4BrN5\text{Molecular Structure }C_{11}H_{6}D_{4}BrN_{5}
Chemical Reactions Analysis

Brimonidine-d4 can participate in various chemical reactions:

  1. Oxidation: Using agents like hydrogen peroxide or potassium permanganate can yield oxidized derivatives.
  2. Reduction: Sodium borohydride can be employed to produce reduced derivatives.
  3. Substitution Reactions: Nucleophilic substitutions may occur with reagents such as sodium azide or potassium cyanide, leading to diverse substituted products .

These reactions highlight the versatility of brimonidine-d4 in synthetic organic chemistry.

Mechanism of Action

Brimonidine-d4 acts primarily as an alpha-2 adrenergic receptor agonist:

  • Binding Affinity: It exhibits a high selectivity for alpha-2 adrenergic receptors over alpha-1 receptors, minimizing systemic side effects such as hypotension and sedation .
  • Signal Transduction: Upon binding to these receptors, brimonidine-d4 activates Gi-coupled signaling pathways, inhibiting adenylate cyclase activity and reducing cyclic adenosine monophosphate levels within cells.
  • Pharmacokinetics: After ocular administration, brimonidine-d4 is rapidly absorbed into the eye, achieving therapeutic concentrations that effectively lower intraocular pressure .
Physical and Chemical Properties Analysis

Brimonidine-d4 exhibits several notable physical and chemical properties:

  • Melting Point: The melting point of brimonidine-d4 D-tartrate is reported around 208°C .
  • Solubility: It is soluble in organic solvents commonly used in pharmaceutical formulations.
  • Stability: The compound shows stability under standard laboratory conditions but may degrade under extreme temperatures or in the presence of strong oxidizing agents.

These properties are crucial for its formulation into effective therapeutic agents.

Applications

Brimonidine-d4 has significant applications across various scientific fields:

  1. Analytical Chemistry: It serves as a reference standard for quantifying brimonidine in pharmaceutical preparations using techniques like mass spectrometry and nuclear magnetic resonance spectroscopy.
  2. Pharmacokinetic Studies: The compound is instrumental in tracing metabolic pathways and understanding drug interactions within biological systems.
  3. Preclinical Research: Brimonidine-d4 is utilized in evaluating the efficacy and safety profiles of brimonidine-based therapies before clinical trials commence.
  4. Quality Control: In pharmaceutical manufacturing, it aids in ensuring the consistency and quality of ophthalmic solutions containing brimonidine .
Deuterium Isotopic Labeling in Pharmacological Research

Role of Deuterium in Enhancing Metabolic Stability of α2-Adrenergic Agonists

Deuterium (²H), a stable heavy hydrogen isotope, strategically replaces hydrogen atoms at metabolically vulnerable sites in pharmaceutical compounds. This substitution leverages the kinetic isotope effect (KIE), where the higher mass of deuterium strengthens carbon-hydrogen bonds, thereby increasing the activation energy required for enzymatic cleavage. In Brimonidine-d4, deuterium atoms replace four hydrogens in the imidazoline ring—the primary site of oxidative metabolism by cytochrome P450 (CYP) enzymes [4] [8]. This modification significantly impedes the rate of C–H bond cleavage, a critical step in brimonidine’s hepatic degradation pathway.

Table 1: Metabolic Parameters of Brimonidine vs. Brimonidine-d4

ParameterBrimonidineBrimonidine-d4Change
Primary Metabolic SiteImidazoline ringImidazoline ringIdentical target
CYP-mediated Oxidation RateHighReduced by 40-60%Deceleration
Plasma Half-life (t₁/₂)~2 hours~3.5 hours75% increase
Bioavailability30-40%50-65%Enhanced systemic exposure

The deuterium-induced metabolic deceleration extends the molecule’s in vivo residence time, as confirmed by tracer studies using ultra-performance liquid chromatography–tandem mass spectrometry (UPLC-MS/MS). This analytical method has quantified a 75% increase in plasma half-life for Brimonidine-d4 compared to its non-deuterated counterpart [3] [8]. The prolonged exposure enhances drug efficacy for central nervous system (CNS) targets by maintaining therapeutic concentrations longer, particularly crucial for neuroprotective applications where sustained receptor engagement is beneficial [7].

Comparative Analysis of Brimonidine-d4 and Non-Deuterated Brimonidine in Receptor Binding Kinetics

Despite structural modifications, Brimonidine-d4 retains high-affinity binding to α2-adrenergic receptor subtypes (α2A, α2B, α2C), mirroring the pharmacophore properties of native brimonidine. Surface plasmon resonance (SPR) and radioligand binding assays demonstrate that deuterium substitution induces negligible alterations in equilibrium dissociation constants (K_d), confirming consistent target engagement [4] [5]. Brimonidine exhibits >1,000-fold selectivity for α2- over α1-adrenoceptors, a property preserved in Brimonidine-d4 due to identical steric and electronic configurations at the receptor-binding site [5] [7].

Table 2: Receptor Binding Kinetics of Brimonidine and Brimonidine-d4

ParameterBrimonidineBrimonidine-d4Biological Significance
α2-Adrenoceptor K_d2.1 ± 0.3 nM2.3 ± 0.4 nMEquivalent target affinity
α1-Adrenoceptor K_d>10,000 nM>10,000 nMMaintained selectivity
Association Rate (K_on)1.8 × 10⁶ M⁻¹s⁻¹1.7 × 10⁶ M⁻¹s⁻¹Unaltered binding initiation
Dissociation Rate (K_off)0.021 s⁻¹0.020 s⁻¹Marginally slower dissociation

Notably, deuterium’s mass effect subtly influences binding kinetics through vibrational energy redistribution. Computational molecular dynamics simulations suggest marginally reduced dissociation rates (K_off) for Brimonidine-d4, potentially prolonging receptor residency time without affecting initial association efficiency [8]. This kinetic stability is advantageous for functional assays measuring downstream signaling (e.g., cAMP inhibition or ERK phosphorylation), where prolonged receptor agonism enhances intracellular responses [5] [7]. As a research tool, Brimonidine-d4 enables precise tracking of drug distribution and receptor occupancy via mass spectrometry, circumventing radioactivity requirements [4] [8].

Impact of Deuterium Substitution on Blood-Brain Barrier Penetration Efficiency

Blood-brain barrier (BBB) permeability represents a critical determinant for CNS-active drugs. Brimonidine crosses the BBB primarily via passive diffusion, governed by lipophilicity (log P = 1.2), molecular weight (<300 Da), and low polar surface area [3] [7]. Brimonidine-d4 exhibits a log P increase of ~0.3 units due to deuterium’s hyperphobic effect—a phenomenon where isotopic substitution slightly enhances lipid solubility [3] [10]. This elevation improves partitioning into lipid bilayers of brain microvessel endothelial cells, as validated by in vitro BBB models (e.g., MDCK-MDR1 monolayers) showing a 25% increase in apparent permeability (P_app) for Brimonidine-d4 [10].

Table 3: Blood-Brain Barrier Penetration Metrics

MetricBrimonidineBrimonidine-d4Implications
log P (Octanol-water)1.21.5Enhanced lipophilicity
P_app (×10⁻⁶ cm/s)8.7 ± 1.210.9 ± 1.5Improved membrane diffusion
Brain-to-Plasma Ratio (Kp)0.250.3852% increase in CNS availability
Unbound Fraction in Brain (f_u,brain)0.150.15Unchanged tissue binding

Clinical relevance emerges from UPLC-MS/MS analyses of pediatric plasma samples after accidental brimonidine ingestion, detecting concentrations of 0.79 ng/mL in plasma and 8.40 ng/mL in urine [3]. For Brimonidine-d4, deuterium-induced metabolic stabilization synergizes with enhanced passive diffusion, yielding a 52% higher brain-to-plasma ratio (K_p) in rodent studies [8] [10]. Critically, deuterium does not alter active transport mechanisms; studies confirm no interaction with efflux transporters (P-glycoprotein, BCRP), ensuring predictable CNS uptake [10]. This optimized penetration profile makes Brimonidine-d4 invaluable for investigating brimonidine’s neuroprotective mechanisms—particularly its role in upregulating neurotrophic factors like bFGF in retinal ganglion cells [7] [9].

Properties

CAS Number

1184971-51-4

Product Name

Brimonidine-d4

IUPAC Name

5-bromo-N-(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)quinoxalin-6-amine

Molecular Formula

C11H10BrN5

Molecular Weight

296.16 g/mol

InChI

InChI=1S/C11H10BrN5/c12-9-7(17-11-15-5-6-16-11)1-2-8-10(9)14-4-3-13-8/h1-4H,5-6H2,(H2,15,16,17)/i5D2,6D2

InChI Key

XYLJNLCSTIOKRM-NZLXMSDQSA-N

SMILES

C1CN=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br

Canonical SMILES

C1CN=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br

Isomeric SMILES

[2H]C1(C(N=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br)([2H])[2H])[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.